molecular formula C17H13F3O B12632993 4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one CAS No. 921932-47-0

4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one

Cat. No.: B12632993
CAS No.: 921932-47-0
M. Wt: 290.28 g/mol
InChI Key: SNAUWKKWUWDCMO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one is a fluorinated enone derivative characterized by a trifluoromethyl group at the 4-position, a 2-methylphenyl substituent at the 2-position, and a phenyl group at the 1-position of the but-2-en-1-one backbone. The trifluoromethyl group confers significant electron-withdrawing effects, enhancing the compound’s stability and reactivity in synthetic applications, particularly in pharmaceuticals and materials science . Its synthesis often employs methods like Suzuki coupling or base-mediated reactions using (Z)-trifluoromethanesulfonate esters, achieving high yields (up to 98%) without requiring toxic metal catalysts .

Properties

CAS No.

921932-47-0

Molecular Formula

C17H13F3O

Molecular Weight

290.28 g/mol

IUPAC Name

4,4,4-trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C17H13F3O/c1-12-7-5-6-10-14(12)15(11-17(18,19)20)16(21)13-8-3-2-4-9-13/h2-11H,1H3

InChI Key

SNAUWKKWUWDCMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=CC(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of 2-methylbenzaldehyde with trifluoroacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

a. (2E)-4,4,4-Trifluoro-1-phenylbut-2-en-1-one (CAS: 3108-34-7)
  • Structure : Lacks the 2-methylphenyl group present in the target compound.
  • Molecular Weight : 200.16 g/mol (C₁₀H₇F₃O) .
  • The trifluoromethyl group retains strong electron-withdrawing effects, stabilizing the enone system.
b. 1-Aryl-4,4,4-trifluoro-1-butanones
  • Structure : Features a trifluoromethyl group at the 4-position and an aryl group at the 1-position but lacks the α,β-unsaturated ketone moiety.
  • Synthesis : Prepared via base-mediated reactions with yields up to 98% .
  • Applications : Used as intermediates in drug synthesis due to enhanced metabolic stability from fluorine substitution.
c. (E)-2-Aryl-1,1,1-trifluoro-2-butenes
  • Structure : Contains a trifluoromethyl group and aryl substituents but replaces the ketone with an alkene.
  • Synthesis : Achieved via Suzuki coupling with 99% yield, demonstrating broad substrate tolerance .
  • Reactivity: The alkene moiety enables participation in Diels-Alder reactions, unlike the enone system of the target compound.
d. (3E)-4-Phenylbut-3-en-2-one (CAS: 122-57-6)
  • Structure: Non-fluorinated analog with a phenyl group at the 4-position.
  • Impact : Lacks electron-withdrawing trifluoromethyl groups, leading to reduced stability and altered reactivity in nucleophilic additions.

Substituent Effects on Properties

  • Electronic Effects: Fluorine atoms increase electrophilicity at the carbonyl group, enhancing reactivity in Michael additions compared to non-fluorinated enones like (3E)-4-phenylbut-3-en-2-one .

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